molecular formula C22H25N5O4S2 B11241007 N-(3,4-dimethoxyphenethyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(3,4-dimethoxyphenethyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B11241007
M. Wt: 487.6 g/mol
InChI Key: DYMLXTJPKQZCPG-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiadiazole ring, a dimethoxyphenyl group, and a carbamoyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Carbamoyl Group: This step may involve the use of carbamoyl chloride or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE: Shares the dimethoxyphenyl group but lacks the thiadiazole and carbamoyl groups.

    N-[2-(4-METHYLPHENYL)ETHYL]ACETAMIDE: Contains the methylphenyl group but differs in the other functional groups.

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H25N5O4S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25N5O4S2/c1-14-4-7-16(8-5-14)24-20(29)25-21-26-27-22(33-21)32-13-19(28)23-11-10-15-6-9-17(30-2)18(12-15)31-3/h4-9,12H,10-11,13H2,1-3H3,(H,23,28)(H2,24,25,26,29)

InChI Key

DYMLXTJPKQZCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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